5,6-Dimethyl-1,3-dihydro-2-benzofuran is an organic compound belonging to the class of benzofurans, characterized by a benzene ring fused to a furan ring. This compound is notable for its structural features and potential applications in various scientific fields. The compound's IUPAC name is 5,6-dimethyl-1,3-dihydro-2-benzofuran, and its CAS Registry Number is 20895-43-6. It has a molecular formula of and an average molecular weight of approximately 162.19 g/mol.
5,6-Dimethyl-1,3-dihydro-2-benzofuran is classified under organic compounds, specifically as an organoheterocyclic compound due to the presence of both carbon and oxygen in its structure. It is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 5,6-dimethyl-1,3-dihydro-2-benzofuran can be achieved through several methods:
The cyclization reaction generally involves heating the precursor in the presence of a catalyst and solvent to promote the formation of the benzofuran structure. Reaction parameters such as temperature, pressure, and time are critical for achieving optimal yields.
The molecular structure of 5,6-dimethyl-1,3-dihydro-2-benzofuran features a fused benzene and furan ring system with two methyl groups at positions 5 and 6. The structural representation can be illustrated using SMILES notation: CC1CC=CC2=C1C(=O)OC2=C(C)C
.
JSJKAEKKWQOCEZ-UHFFFAOYSA-N
5,6-Dimethyl-1,3-dihydro-2-benzofuran can participate in various chemical reactions typical for benzofurans:
The reactivity of this compound is influenced by its electronic structure and steric factors introduced by the methyl groups. Understanding these reactions is crucial for developing synthetic pathways for more complex molecules.
The mechanism of action for compounds like 5,6-dimethyl-1,3-dihydro-2-benzofuran often involves interaction with biological targets through various pathways:
Experimental data on thermodynamic properties such as enthalpy and Gibbs free energy can provide insights into stability and reactivity .
5,6-Dimethyl-1,3-dihydro-2-benzofuran has potential applications in various scientific fields:
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 52078-56-5
CAS No.: 959617-49-3
CAS No.: 113231-14-4
CAS No.: 6971-20-6